N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of PP derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature . The PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .科学的研究の応用
Antitumor and Antimicrobial Activities
Research has explored the synthesis of N-arylpyrazole-containing enaminones, which are used as intermediates in creating substituted pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising results in inhibiting human breast and liver carcinoma cell lines, comparable to the effects of 5-fluorouracil. Additionally, some of these products demonstrate antimicrobial activity, highlighting their potential in medical research and drug development (Riyadh, 2011).
Cognitive Impairment and Central Nervous System Disorders
A set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the compound , has been designed and synthesized. These compounds act as inhibitors of phosphodiesterase 1 (PDE1) and have shown picomolar inhibitory potency. They are being considered for the treatment of cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as other central nervous system disorders. The investigational drug ITI-214, derived from this research, is currently in Phase I clinical development (Li et al., 2016).
Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
There has been considerable focus on the synthesis of substituted pyrazolo[1,5-a]pyrimidines, which are valuable in medicinal chemistry. These processes involve reactions with various compounds, leading to a range of derivatives with potential therapeutic applications. The study of these synthetic methods is crucial for advancing drug discovery and understanding the structural features that contribute to biological activity (Drev et al., 2014).
Antihypertensive Activity
Certain pyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, showing potential in treating hypertension. These compounds have been tested for their enzymatic, cellular activity, and in vivo oral antihypertensive activity, providing insights into their therapeutic potential for cardiovascular diseases (Dumaitre & Dodic, 1996).
Antibacterial Activity
The synthesis and antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives have been explored. These compounds show significant antibacterial properties, indicating their potential use in addressing bacterial infections and contributing to the field of antimicrobial drug development (Rahmouni et al., 2014).
Adenosine Receptor Antagonism
Research on 2-arylpyrazolo[4,3-d]pyrimidin-7-amines has shown that these compounds can act as human A3 adenosine receptor antagonists. These findings are significant for developing treatments for conditions like neurotoxicity and could have implications for drug development targeting adenosine receptors (Squarcialupi et al., 2013).
特性
IUPAC Name |
N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-2-9-19-14-21(23-15-17-10-5-3-6-11-17)26-22(25-19)20(16-24-26)18-12-7-4-8-13-18/h3-8,10-14,16,23H,2,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPZECGYILHTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。